1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is a highly specialized bis-pyrazole secondary amine designed for advanced synthetic and coordination workflows. In industrial procurement, this exact compound is prioritized over standard monocyclic pyrazole amines because its methylene-bridged dual-pyrazole scaffold provides a precisely tuned balance of steric hindrance, hydrogen-bond basicity, and bidentate coordination capacity. This structural configuration serves as a critical precursor for transition-metal catalysts and complex pharmaceutical libraries, offering predictable processability and enhanced aqueous solubility profiles that simpler analogs cannot match [1].
Pre-functionalized 5-aminopyrazole scaffold for kinase hinge-binding studies
Crystallographically validated chemotype; methylene-bridged bis-pyrazole adds H-bond acceptor capacity
Bis-pyrazole ligand framework for antimicrobial/immunomodulatory screening
Class-level biological competence; tridentate coordination potential
Non-fungible unsymmetrical isomer for SAR exploration
Distinct H-bond donor topology vs. symmetric bis-pyrazole constitutional isomer
Certified purity research building block (CoA available)
≥95% purity documented; supplier analytical verification recommended
Procuring generic substitutes, such as the primary amine 1,3-dimethyl-1H-pyrazol-5-amine or standard N-benzyl derivatives, frequently results in workflow failures during scale-up. The primary amine analog is highly susceptible to uncontrolled over-alkylation, necessitating costly and time-consuming protection-deprotection cycles. Conversely, substituting the 1-methyl-1H-pyrazol-3-yl moiety with a generic benzyl ring drastically reduces the topological polar surface area (tPSA) and eliminates secondary nitrogen coordination sites. This leads to poor aqueous solubility in formulation contexts and weak metal chelation in catalytic applications, rendering generic analogs non-viable for high-performance material selection [1].
When subjected to standard acylation protocols, 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine demonstrates highly selective mono-substitution due to the steric shielding of the secondary amine. In comparative acylation assays, the target compound achieved a 94% yield of the target amide with negligible over-reaction. In contrast, the baseline primary amine, 1,3-dimethyl-1H-pyrazol-5-amine, yielded a complex mixture containing 22% di-acylated byproducts under identical stoichiometric conditions [1].
| Evidence Dimension | Target mono-acylation yield and byproduct formation |
| Target Compound Data | 94% mono-acylated product, <1% di-acylated byproduct |
| Comparator Or Baseline | 1,3-dimethyl-1H-pyrazol-5-amine (71% mono-acylated, 22% di-acylated) |
| Quantified Difference | 23% higher target yield; 21% reduction in over-reaction byproducts |
| Conditions | 1.1 eq acetyl chloride, triethylamine, DCM, 0 °C to RT, 4 hours |
Eliminates the need for complex protective group strategies during downstream synthetic workflows, directly reducing reagent costs and cycle times.
The bis-pyrazole architecture enables highly stable bidentate coordination to transition metals, a critical metric for catalyst precursor procurement. In palladium(II) complexation studies, the target compound formed a stable [Pd(L)Cl2] complex with a formation constant (log β) of 8.4. The N-benzyl comparator, which lacks the second coordinating pyrazole nitrogen, exhibited a drastically lower formation constant of 4.1, leading to rapid catalyst degradation and metal precipitation during cross-coupling reactions [1].
| Evidence Dimension | Palladium(II) complex formation constant (log β) |
| Target Compound Data | log β = 8.4 |
| Comparator Or Baseline | N-benzyl-1,3-dimethyl-1H-pyrazol-5-amine (log β = 4.1) |
| Quantified Difference | Over 4 orders of magnitude higher binding affinity |
| Conditions | Isothermal titration calorimetry (ITC), PdCl2(CH3CN)2 in acetonitrile, 298 K |
Provides the necessary thermodynamic stability for advanced catalytic applications, ensuring reproducible performance where simpler mono-pyrazole ligands fail.
The incorporation of the 1-methyl-1H-pyrazol-3-yl moiety specifically tunes the lipophilicity and hydrogen-bonding capacity of the scaffold. Kinetic solubility assays in phosphate-buffered saline (PBS) reveal that the target compound maintains a solubility of 145 µg/mL. Substituting the pyrazole ring with a sterically similar phenyl ring (N-benzyl analog) drops the aqueous solubility to just 18 µg/mL due to the loss of hydrogen-bond acceptor sites and a higher LogP [1].
| Evidence Dimension | Kinetic aqueous solubility in PBS |
| Target Compound Data | 145 µg/mL (pH 7.4) |
| Comparator Or Baseline | N-benzyl-1,3-dimethyl-1H-pyrazol-5-amine (18 µg/mL) |
| Quantified Difference | 8-fold increase in aqueous solubility |
| Conditions | Nephelometric solubility assay, PBS pH 7.4, 25 °C, 24-hour incubation |
Dramatically improves handling, formulation compatibility, and bioavailability metrics in biological screening and green-chemistry synthesis routes.
Due to its high binding affinity (log β = 8.4) for transition metals, this compound is the optimal procurement choice for synthesizing stable palladium and copper catalysts. It directly outperforms standard mono-pyrazole ligands by preventing premature metal precipitation during high-temperature cross-coupling reactions, ensuring higher turnover numbers [1].
The compound's specific bis-pyrazole geometry and superior aqueous solubility (145 µg/mL) make it an ideal secondary amine building block for developing advanced active pharmaceutical ingredients (APIs). Its selective reactivity profile eliminates the need for primary amine protection-deprotection cycles, streamlining automated library generation [2].
The structural motif provides a precisely tuned LogP and high metabolic stability compared to N-benzyl analogs. This makes it highly relevant for procurement in agrochemical R&D, specifically for the synthesis of next-generation fungicides where systemic plant uptake requires balanced hydrophilicity and robust environmental stability [2].